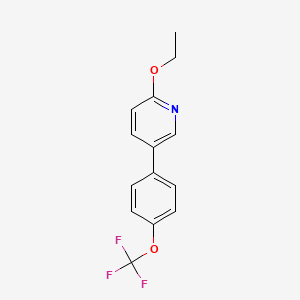

2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine

Description

Significance in Contemporary Chemical Research and Organic Synthesis

The strategic incorporation of fluorine-containing groups, such as trifluoromethoxy (-OCF3), into organic molecules is a key strategy in modern drug design and materials science. nih.govbohrium.com These modifications can significantly enhance the biological and physicochemical properties of a compound. bohrium.comscilit.com The trifluoromethoxy group, in particular, is increasingly recognized for its ability to improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. bohrium.commdpi.com

In medicinal chemistry, the presence of a trifluoromethoxy group can lead to improved pharmacokinetic profiles, transforming a promising compound into a viable drug candidate. nih.govmdpi.com This is attributed to the group's strong electron-withdrawing nature and its impact on molecular conformation. nih.gov For instance, research into inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases, has utilized trifluoromethyl-substituted pyridine (B92270) derivatives to develop potent and selective therapeutic agents. nih.gov

The synthesis of molecules containing trifluoromethoxy and trifluoromethyl groups can be challenging, often requiring specialized reagents and reaction conditions. mdpi.com However, the development of new synthetic methodologies is an active area of research, aiming to make these valuable compounds more accessible. wikipedia.org

Overview of Pyridine and Trifluoromethylphenyl Scaffolds in Heterocyclic Chemistry

Pyridine Scaffold:

The pyridine ring is a versatile pharmacophore found in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov Its nitrogen atom can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov The pyridine nucleus is a component of numerous FDA-approved drugs, demonstrating its importance in medicinal chemistry. nih.gov It is found in drugs for a wide range of therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. nih.govchemijournal.comchemijournal.com The stability and reactivity of the pyridine ring also make it a valuable component in organic synthesis. ijnrd.org

Trifluoromethylphenyl Scaffold:

The trifluoromethyl (-CF3) group, a close relative of the trifluoromethoxy group, is another critical substituent in medicinal chemistry. mdpi.com It is often used to enhance the metabolic stability and lipophilicity of drug candidates. wikipedia.orgwechemglobal.com The strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation, which can increase the half-life of a drug in the body. mdpi.com Furthermore, the trifluoromethyl group can improve a drug's ability to cross cell membranes and can enhance its binding to target proteins. mdpi.com Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The synthesis of trifluoromethyl-containing aromatic compounds is a key focus in organic chemistry, with various methods developed to introduce this important functional group. wikipedia.org

The combination of these scaffolds in molecules like 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine creates a powerful platform for the development of new chemical entities with tailored properties for a variety of applications.

Interactive Data Tables

Physicochemical Properties of Fluorinated Groups

| Functional Group | Hansch π value | Electronegativity Effect | Key Advantages in Drug Design |

| Trifluoromethyl (-CF3) | +0.88 mdpi.com | Strong electron-withdrawing mdpi.com | Enhanced metabolic stability, increased lipophilicity, improved target binding affinity mdpi.comwechemglobal.com |

| Trifluoromethoxy (-OCF3) | Higher than -CF3 mdpi.com | Strong electron-withdrawing nih.gov | Fine-tunes lipophilicity, improves membrane permeability and bioavailability, good metabolic stability bohrium.commdpi.com |

Notable Drugs Containing Pyridine or Trifluoromethyl Scaffolds

| Drug Name | Scaffold | Therapeutic Use |

| Isoniazid | Pyridine | Antitubercular nih.gov |

| Abiraterone | Pyridine | Anticancer nih.gov |

| Fluoxetine (Prozac) | Trifluoromethylphenyl | Antidepressant wikipedia.org |

| Celecoxib (Celebrex) | Trifluoromethylphenyl | Nonsteroidal anti-inflammatory wikipedia.org |

| Efavirenz (Sustiva) | Trifluoromethyl | HIV reverse transcriptase inhibitor wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-2-19-13-8-5-11(9-18-13)10-3-6-12(7-4-10)20-14(15,16)17/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECSQCAFYAMOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 5 4 Trifluoromethoxy Phenyl Pyridine and Its Analogues

Historical Development of Arylpyridine Synthesis Routes

The journey to synthesize complex pyridines began with foundational methods for constructing the basic pyridine (B92270) ring. One of the earliest and most significant contributions was the Hantzsch pyridine synthesis, first described by Arthur Hantzsch in 1881. ijpsonline.com This method traditionally involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. ijpsonline.comresearchgate.netslideshare.net

Other classical named reactions have also been instrumental in the historical synthesis of pyridines. The Chichibabin synthesis involves the condensation of aldehydes or ketones with ammonia. ijpsonline.com The Guareschi-Thorpe synthesis utilizes the condensation of a keto-ester with an aldehyde in the presence of ammonia. pharmaguideline.com Additionally, the Krohnke pyridine synthesis employs the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. ijpsonline.compharmaguideline.com These early methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope and functional group tolerance.

The evolution of organometallic chemistry in the 20th century marked a significant advancement in arylpyridine synthesis. The advent of transition-metal-catalyzed cross-coupling reactions provided milder and more versatile routes to these compounds, largely replacing the classical condensation methods for creating C-C bonds between a pre-formed pyridine ring and an aryl group.

Classical and Modern Approaches to Pyridine Ring Construction

The construction of the pyridine ring remains a central theme in organic synthesis, with both classical and modern methods offering distinct advantages.

Cyclocondensation Strategies Utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. youtube.com In the context of synthesizing molecules like the target compound, the incorporation of a trifluoromethyl group can be achieved by using building blocks that already contain this moiety. This approach is often more efficient than attempting to introduce the trifluoromethyl group at a later stage.

A variety of trifluoromethyl-containing building blocks are commercially available or readily synthesized and can be employed in cyclocondensation reactions. For instance, trifluoromethylated β-diketones or their enol ether derivatives can be condensed with enamines or other nitrogen-containing synthons to construct the pyridine ring. youtube.com The reaction of a trifluoromethylated enone with an enamine, followed by cyclization and aromatization, is a common strategy. youtube.com

Table 1: Examples of Trifluoromethyl-Containing Building Blocks in Pyridine Synthesis

| Building Block | Reagents | Product Type | Reference |

|---|---|---|---|

| Trifluoromethylated enone | Enamine, Ammonium acetate | Trifluoromethyl-substituted pyridine | youtube.com |

| Trifluoromethylated β-diketone | Enamine, Ammonia | Trifluoromethyl-substituted pyridine | youtube.com |

These methods allow for the regioselective incorporation of the trifluoromethyl group into the pyridine ring, a crucial step in the synthesis of many modern agrochemicals and pharmaceuticals.

Cross-Coupling Reactions for C-C Bond Formation, including Suzuki-Miyaura Coupling

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is one of the most widely used and versatile methods for the synthesis of biaryls and, by extension, arylpyridines. nih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine, a Suzuki-Miyaura coupling could be envisioned between a 5-halo-2-ethoxypyridine and a (4-(trifluoromethoxy)phenyl)boronic acid, or vice versa. The choice of coupling partners would depend on the availability of the starting materials. Palladium catalysts, often in the form of Pd(OAc)₂, in conjunction with suitable ligands, are commonly employed. nih.gov The reaction is known for its high functional group tolerance, making it suitable for complex molecules. nih.gov

Table 2: Selected Examples of Suzuki-Miyaura Coupling for Arylpyridine Synthesis

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | High | nih.gov |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | Not specified | 37-72 | mdpi.com |

The development of ligand-free Suzuki reactions in aqueous media has further enhanced the green credentials and practicality of this methodology for industrial applications. nih.gov

Strategies for Introducing Ethoxy and Trifluoromethoxy Groups

The introduction of the ethoxy and trifluoromethoxy substituents onto the aromatic rings is a critical aspect of the synthesis of the target molecule.

Etherification Methodologies for Phenolic and Hydroxypyridine Precursors

The ethoxy group in this compound is typically introduced via an etherification reaction. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring with an ethoxide source. For instance, a 2-halopyridine can be reacted with sodium ethoxide in a suitable solvent to yield the corresponding 2-ethoxypyridine. researchgate.net This reaction is a type of nucleophilic aromatic substitution.

Alternatively, if a 2-hydroxypyridine (B17775) precursor is available, it can be converted to its ethoxy derivative through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a pyridinolate anion, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). It is important to note that 2-hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form, which can influence their reactivity. nih.gov

A general method for the synthesis of 2-alkoxypyridines starts from 2-chloropyridine, which undergoes nitrogen oxidation, followed by etherification with the desired alcohol in the presence of its corresponding sodium salt. google.com

Trifluoromethoxylation Techniques

The trifluoromethoxy group (-OCF₃) is a valuable substituent in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. However, its introduction can be challenging. Historically, the synthesis of aryl trifluoromethyl ethers involved harsh conditions, such as the reaction of phenols with carbon tetrachloride and hydrogen fluoride. nih.gov

More contemporary methods offer milder and more functional group-tolerant approaches. These can be broadly categorized into electrophilic and nucleophilic trifluoromethoxylation reactions.

Electrophilic Trifluoromethoxylation: This approach involves the reaction of an organometallic species, such as an arylboronic acid or an arylstannane, with an electrophilic source of the "-OCF₃" group. Silver-mediated trifluoromethoxylation of arylboronic acids has been reported, although it can be limited by the need for stoichiometric silver and may not be suitable for substrates containing basic nitrogen groups like pyridine. nih.govacs.org Copper-catalyzed trifluoromethylation of arylboronic acids with electrophilic trifluoromethylating reagents like Togni's reagent is another viable strategy. organic-chemistry.org

Nucleophilic Trifluoromethoxylation: This strategy involves the reaction of an aryl halide or another suitable electrophile with a nucleophilic trifluoromethoxide source. The generation and use of the trifluoromethoxide anion can be challenging due to its instability. nih.gov However, recent advances have led to the development of reagents that can deliver the trifluoromethoxide anion under milder conditions. For example, (E)-O-trifluoromethyl-benzaldoximes have been developed as nucleophilic trifluoromethoxylation reagents that can react with alkyl halides in the absence of silver. researchgate.net While this specific example is for alkyl halides, the development of analogous reagents for aryl systems is an active area of research. Another approach involves the use of fluoroform-derived CuCF₃, which has shown high reactivity towards aryl and heteroaryl halides for trifluoromethylation, a related but distinct transformation. organic-chemistry.orgacs.org

The choice of trifluoromethoxylation strategy would depend on the specific precursor available for the synthesis of this compound. For instance, if a 4-bromophenyl or 4-iodophenyl precursor is used in a Suzuki-Miyaura coupling, a subsequent trifluoromethoxylation step would be required. Conversely, starting with (4-(trifluoromethoxy)phenyl)boronic acid simplifies the synthesis by incorporating the desired group from the outset.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Dihydropyridine |

| 2-halopyridine |

| 2-ethoxypyridine |

| 2-hydroxypyridine |

| 2-pyridone |

| 5-halo-2-ethoxypyridine |

| (4-(trifluoromethoxy)phenyl)boronic acid |

| Trifluoromethylated β-diketones |

| Trifluoromethylated enol ethers |

| Trifluoromethylated enones |

| Enamines |

| Arylboronic acids |

| Arylstannanes |

| (E)-O-trifluoromethyl-benzaldoximes |

Green Chemistry Principles in the Synthesis of Arylpyridine Derivatives

The synthesis of arylpyridine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, alternative energy sources, and catalysts to improve reaction efficiency and minimize waste.

One of the key areas of improvement is the use of greener solvents . Traditional organic syntheses often rely on volatile and hazardous organic solvents. As an alternative, ionic liquids (ILs) have gained attention as environmentally benign media for chemical reactions. benthamdirect.com ILs are salts with low melting points that are non-volatile, making them a safer choice. benthamdirect.com They can function as both the solvent and the catalyst, simplifying reaction setups. benthamdirect.com The properties of ILs can be fine-tuned by modifying their cation and anion components, allowing for optimization of reaction conditions to improve yields and selectivity in pyridine synthesis. benthamdirect.com Research has shown that using a basic ionic liquid like [bmIm]OH can efficiently promote the one-pot condensation of aldehydes, malononitrile, and thiophenols to produce highly substituted pyridines with high yields at room temperature. organic-chemistry.org Furthermore, the recyclability of ionic liquids adds to their cost-effectiveness and aligns with green chemistry principles. benthamdirect.comorganic-chemistry.org Water is another green solvent that is inexpensive, readily available, non-toxic, and non-flammable. mdpi.com While many organic compounds have low solubility in water, reactions can often proceed effectively "in" or "on" water. mdpi.com

Microwave-assisted organic synthesis (MAOS) is another green technique that has been successfully applied to the synthesis of pyridine derivatives. nih.govnih.gov Microwave heating can significantly reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. mdpi.comyoutube.com This is due to efficient and rapid heating of the reaction mixture. nih.gov For example, the synthesis of various pyridine derivatives has been achieved in high yields (82%-94%) with short reaction times (2-7 minutes) under microwave irradiation. nih.gov This method is considered a green chemistry tool as it is energy-efficient and often leads to purer products, simplifying workup procedures. nih.govnih.gov

The development of multicomponent reactions (MCRs) also represents a significant advancement in the green synthesis of pyridines. nih.gov MCRs allow for the formation of complex molecules from three or more starting materials in a single step, which is highly atom-economical and reduces waste. nih.gov Various MCR strategies have been developed for the synthesis of bioactive 2-pyridone-containing heterocycles, which are important scaffolds in medicinal chemistry. nih.govrsc.org

Table 1: Comparison of Green Synthetic Methods for Pyridine Derivatives

| Method | Catalyst/Medium | Temperature | Reaction Time | Yield | Green Chemistry Principle |

|---|---|---|---|---|---|

| Multicomponent Reaction | Ionic Liquid [bmim]Br | 80 °C | Varies | Good | Use of safer solvents, Atom economy |

| One-pot Condensation | Ionic Liquid [bmIm]OH | Room Temp | Varies | 62-92% | Use of safer solvents, Energy efficiency |

| Multicomponent Reaction | Microwave Irradiation | 75 °C | 45 min | High | Energy efficiency, Reduced reaction time |

| Cycloaddition | Microwave Irradiation | 155 °C | 50 min | >80% | Energy efficiency, Reduced reaction time |

Total Synthesis and Fragment-Based Assembly Approaches for Complex Analogues

The structural motif of 2,5-disubstituted pyridines, such as in this compound, is a key component in many biologically active molecules and complex chemical structures. The synthesis of more complex analogues often involves total synthesis or fragment-based assembly strategies.

Fragment-based assembly is a powerful strategy where complex molecules are constructed by coupling smaller, pre-functionalized fragments. A prime example of a complex bioactive molecule containing a substituted pyridine ring is Etoricoxib, a selective COX-2 inhibitor. rsc.orggoogleapis.comgoogle.com The synthesis of Etoricoxib and its analogues often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to connect different aryl and heteroaryl fragments. googleapis.comunipi.it This approach allows for the modular synthesis of a library of compounds by varying the coupling partners. For instance, a key step in one synthetic route to Etoricoxib involves the coupling of a pyridyl boronic acid with an aryl halide. googleapis.com This fragment-based approach is highly convergent and allows for the late-stage introduction of structural diversity.

The synthesis of complex macrocyclic structures containing a pyridine unit also highlights advanced assembly strategies. Pyridinophanes are a class of macrocycles where a pyridine ring is incorporated into the macrocyclic backbone. nih.gov The synthesis of these molecules presents challenges, such as the need for protecting groups on the nitrogen atoms of the aza-ring to facilitate cyclization, and the conditions for deprotection must be compatible with other functional groups present. nih.gov

Total synthesis campaigns for natural products or complex bioactive molecules containing the pyridine scaffold further illustrate the application of these assembly strategies. For example, the synthesis of bioactive 2-pyridone-containing heterocycles often employs multicomponent reactions as a key step to rapidly build molecular complexity from simple starting materials. nih.gov A novel regioselective method for the synthesis of 2-aryl-5-benzoylpyridine derivatives has been developed, proceeding through a ring opening and closing cascade (ROCC) mechanism of an isoxazole precursor. researchgate.net This demonstrates an innovative approach to constructing the 2,5-disubstituted pyridine core.

The development of sequential cross-coupling reactions provides another powerful tool for the synthesis of complex, multi-substituted arylpyridines. For instance, a sequential triple cross-coupling strategy has been developed for the synthesis of 2,4,5-trisarylthiazoles, showcasing how multiple aryl groups can be selectively introduced onto a heterocyclic core. tcichemicals.com A similar strategy could be envisioned for the synthesis of complex analogues of this compound, where different aryl or other functional groups are sequentially introduced onto a pre-functionalized pyridine ring.

Advanced Characterization Techniques and Structural Elucidation of 2 Ethoxy 5 4 Trifluoromethoxy Phenyl Pyridine Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule.

The vibrational spectra of 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine analogues are complex, arising from the various functional groups and the aromatic skeletons. The assignment of vibrational modes is typically supported by computational methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of the vibrations. researchgate.netnih.gov

Key vibrational modes for analogous structures include:

C-H Vibrations : The aromatic C-H stretching vibrations of the pyridine (B92270) and phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methyl and methylene (B1212753) groups in the ethoxy substituent appear in the 2980-2850 cm⁻¹ range. nih.gov

C-O Stretching : The C-O-C asymmetric and symmetric stretching vibrations of the ethoxy and trifluoromethoxy groups are expected in the 1260-1000 cm⁻¹ region. mdpi.com

C-F Stretching : The C-F stretching vibrations of the trifluoromethoxy group are strong and typically found in the 1280-1050 cm⁻¹ range, often overlapping with the C-O stretching bands.

Pyridine Ring Vibrations : The characteristic C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region. Ring breathing modes are also present at lower frequencies. researchgate.net

Phenyl Ring Vibrations : The C=C stretching vibrations of the phenyl ring also appear in the 1600-1450 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations are informative about the substitution pattern and are found in the 900-675 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=C/C=N Ring Stretch (Pyridine) | 1600-1400 |

| C=C Ring Stretch (Phenyl) | 1600-1450 |

| C-F Stretch (Trifluoromethoxy) | 1280-1050 |

| C-O-C Asymmetric/Symmetric Stretch | 1260-1000 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

The ¹H and ¹³C NMR spectra of this compound analogues provide detailed information about the electronic environment of each proton and carbon atom.

¹H NMR : The protons on the pyridine and phenyl rings are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the positions of the substituents. The ethoxy group will show a quartet for the methylene protons (–O–CH₂–) and a triplet for the methyl protons (–CH₃), typically in the δ 4.5-3.5 and δ 1.5-1.0 ppm regions, respectively. The coupling between these protons will result in a characteristic quartet-triplet pattern. rsc.orgcaltech.edu

¹³C NMR : The carbon atoms of the aromatic rings will resonate in the δ 110-160 ppm range. The carbon bearing the ethoxy group and the carbon attached to the trifluoromethoxy group will be significantly influenced by the electronegativity of the oxygen and fluorine atoms. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The ethoxy carbons will appear at higher field, with the –O–CH₂– carbon around δ 60-70 ppm and the –CH₃ carbon around δ 15-20 ppm. rsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogues

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.0-9.0 | 110-160 |

| Phenyl-H | 7.0-8.0 | 120-140 |

| -O-CH₂- | 4.5-3.5 (quartet) | 60-70 |

| -CH₃ | 1.5-1.0 (triplet) | 15-20 |

Ultraviolet-Visible Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org

For analogues of this compound, the principal chromophores are the pyridine and phenyl rings. The expected electronic transitions are:

π → π* Transitions : These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. These are typically high-intensity absorptions. The extent of conjugation in the molecule influences the energy of these transitions.

n → π* Transitions : These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen atoms) to an antibonding π* orbital. These are generally of lower intensity compared to π → π* transitions. libretexts.org

The presence of substituents like the ethoxy and trifluoromethoxy groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) due to their electronic effects on the aromatic systems.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For a crystalline analogue of this compound, this technique would provide:

Molecular Conformation : The dihedral angles between the pyridine and phenyl rings, as well as the conformation of the ethoxy group.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles within the molecule, which can provide insight into the bonding and electronic structure.

Crystal Packing : Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking. iosrjournals.org

The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is then used to solve and refine the crystal structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. chemguide.co.uk

For this compound, the expected fragmentation patterns would include:

Molecular Ion Peak : The peak corresponding to the intact molecular ion, which would confirm the molecular weight.

Loss of Ethoxy Group : Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (CH₂=CH₂) via a McLafferty-type rearrangement.

Cleavage of the Trifluoromethoxy Group : Fragmentation may involve the loss of the CF₃ group.

Ring Fragmentation : The pyridine and phenyl rings can also fragment, although aromatic rings are generally stable. libretexts.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | Loss of ethene |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Arylpyridine Derivatives

Impact of Substituent Effects on Electronic and Steric Properties

Role of Trifluoromethoxy Group in Modulating Molecular Interactions and Reactivity

The trifluoromethoxy (-OCF3) group is a key substituent that significantly impacts the properties of the parent molecule. nih.govmdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can enhance electrostatic and hydrogen bonding interactions with biological targets. mdpi.com This group is also larger than a methyl group, which can lead to increased affinity and selectivity through more favorable hydrophobic interactions. mdpi.com

The trifluoromethoxy group's influence extends to the modulation of lipophilicity and permeability. By combining the lipophilicity of the moiety with the polarity of the oxygen atom, it allows for the fine-tuning of logP values, which is crucial for optimizing membrane permeability and bioavailability. mdpi.com Furthermore, the -OCF3 group is known for its metabolic stability, a desirable trait in the design of new chemical entities. bohrium.com The incorporation of trifluoromethoxy groups can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. mdpi.com

| Property | Influence of Trifluoromethoxy Group | Reference |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing | mdpi.com |

| Molecular Interactions | Enhances hydrogen bonding and electrostatic interactions | mdpi.com |

| Lipophilicity | Increases lipophilicity, allowing for fine-tuning of logP values | mdpi.com |

| Metabolic Stability | Generally enhances metabolic stability | bohrium.com |

Influence of Pyridine (B92270) Nitrogen Atom Position on Chemical Behavior

The position of the nitrogen atom within the pyridine ring is a critical determinant of the chemical behavior of arylpyridine derivatives. The nitrogen atom, being more electronegative than carbon, inductively withdraws electron density from the ring carbons. stackexchange.com This electron-withdrawing effect is also exerted through resonance, primarily affecting the ortho and para positions. stackexchange.com

This deactivation of the ring makes pyridine less susceptible to electrophilic substitution compared to benzene (B151609). stackexchange.com When such reactions do occur, substitution is generally favored at the meta position to avoid placing a positive charge on the electronegative nitrogen atom. stackexchange.com The position of the nitrogen atom can also influence the topology and dimensionality of coordination polymers when the arylpyridine acts as a ligand in metal complexes. nih.gov The reactivity of the pyridine nitrogen itself is also a subject of study, with factors like stereoelectronics playing a key role in its susceptibility to nucleophilic attack. scielo.org.mx

Conformational Analysis and its Implications for Molecular Recognition Studies

The three-dimensional conformation of arylpyridine derivatives is crucial for their interaction with biological targets. Conformational analysis of molecules like 2-phenylpyridine (B120327) reveals that the aromatic rings are often twisted with respect to each other. researchgate.net The degree of this twist can be influenced by the electronic state of the molecule. researchgate.net

Studies on oligomers of 2-phenylpyridine have shown that different conformers, such as linear and helical structures, exhibit distinct excited-state properties. nih.gov These conformational differences are reflected in their spectroscopic signatures, such as UV and circular dichroism (CD) spectra. nih.gov Understanding the preferred conformations and the energy barriers between them is essential for molecular recognition studies, as the bioactive conformation that binds to a target may not be the lowest energy conformation in solution.

Rational Design Principles for Novel Arylpyridine Analogues in Chemical Research

The rational design of novel arylpyridine analogues is a key strategy in chemical research, particularly in the development of new therapeutic agents and functional materials. bohrium.commdpi.comresearchgate.net This approach involves the strategic modification of a lead compound to optimize its properties. nih.gov

Key principles in the rational design of arylpyridines include:

Substituent Modification: Introducing or modifying substituents to alter electronic properties, steric hindrance, lipophilicity, and metabolic stability. bohrium.comtandfonline.com The trifluoromethyl and trifluoromethoxy groups are often used for this purpose. bohrium.com

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems to explore new chemical space and improve properties. researchgate.net

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how structural changes affect the compound's activity. nih.govnih.govacs.org

| Design Principle | Description | Example Application | Reference |

|---|---|---|---|

| Substituent Modification | Altering functional groups to modulate physicochemical properties and biological activity. | Introduction of a trifluoromethoxy group to enhance metabolic stability and lipophilicity. | bohrium.com |

| Scaffold Hopping | Replacing the central chemical scaffold with a different one to improve properties or find novel activities. | Replacing a pyridine ring with a benzene ring to alter metabolic pathways. | researchgate.net |

| Bioisosteric Replacement | Substituting a group with another that has similar properties to improve potency or reduce toxicity. | Replacing a hydroxyl group with an amine to introduce new electrostatic interactions. | acs.org |

Correlation between Molecular Structure and Advanced Spectroscopic Signatures

Advanced spectroscopic techniques provide a powerful means to probe the relationship between the molecular structure of arylpyridine derivatives and their properties. Techniques such as transient absorption spectroscopy can provide direct evidence of the involvement of specific electronic states, like ligand field states, in the photophysical pathways of metal complexes containing pyridine-based ligands. rsc.org

Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental spectroscopy to provide a deeper understanding of molecular structure and properties. nih.govresearchgate.net These computational approaches can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data and providing insights into electronic transitions and vibrational modes. nih.gov For example, the conformation of 2-phenylpyridine oligomers has been shown to directly influence their UV and CD spectra. nih.gov

Chemical Reactivity and Derivatization of the 2 Ethoxy 5 4 Trifluoromethoxy Phenyl Pyridine Scaffold

Electrophilic Aromatic Substitution Reactions on the Phenyl and Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) on the 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine core presents a nuanced regiochemical challenge due to the presence of two aromatic systems with differing reactivities.

The pyridine ring, inherently electron-deficient, is generally deactivated towards electrophilic attack. However, the 2-ethoxy group, being an electron-donating group, partially mitigates this deactivation and directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively). Since the C5 position is already substituted, electrophilic attack on the pyridine ring is anticipated to occur primarily at the C3 position. It is important to note that under strongly acidic conditions, typically required for many EAS reactions, the pyridine nitrogen can be protonated, which would further deactivate the ring towards electrophilic substitution.

Conversely, the phenyl ring is substituted with a trifluoromethoxy group (-OCF3). This group is known to be electron-withdrawing with a meta-directing influence in electrophilic aromatic substitution reactions. Therefore, any electrophilic attack on the phenyl ring would be directed to the positions meta to the trifluoromethoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on the this compound scaffold would need to be carefully optimized to achieve the desired regioselectivity, favoring substitution on either the pyridine or the phenyl ring.

| Reaction Type | Reagents | Expected Major Product(s) on Pyridine Ring | Expected Major Product(s) on Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2-ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine | 2-Ethoxy-5-(3-nitro-4-(trifluoromethoxy)phenyl)pyridine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine | 2-Ethoxy-5-(3-bromo-4-(trifluoromethoxy)phenyl)pyridine |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | 2-(5-(4-(trifluoromethoxy)phenyl)pyridin-2-yloxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-2-ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine | 2-Ethoxy-5-(3-acyl-4-(trifluoromethoxy)phenyl)pyridine |

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNA_r) reactions on pyridine rings are generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In the case of this compound, the 2-position is occupied by an ethoxy group. While alkoxides are not typically excellent leaving groups, their displacement can be achieved under forcing conditions with strong nucleophiles.

For instance, reaction with a strong nucleophile such as an amine or a thiol could potentially lead to the displacement of the ethoxy group to yield the corresponding 2-amino or 2-thio substituted pyridine derivative. The reactivity could be enhanced if the pyridine nitrogen is quaternized, making the ring more electron-deficient and activating it towards nucleophilic attack.

| Nucleophile | Reagent Example | Potential Product |

| Amine | RNH₂ | 5-(4-(Trifluoromethoxy)phenyl)-N-alkylpyridin-2-amine |

| Thiol | RSH | 2-(Alkylthio)-5-(4-(trifluoromethoxy)phenyl)pyridine |

| Hydroxide | NaOH | 5-(4-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one |

Palladium-Catalyzed Transformations for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the this compound scaffold. These reactions typically require a halide or triflate group on one of the coupling partners. While the parent molecule does not possess such a leaving group, it can be introduced through electrophilic halogenation of the pyridine or phenyl ring, as discussed in section 6.1.

Once a bromo or iodo substituent is installed, for example at the 3-position of the pyridine ring, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of a new aryl or vinyl group at the position of the halide by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This methodology would allow for the formation of a new carbon-nitrogen bond by coupling the halogenated pyridine with a primary or secondary amine, catalyzed by a palladium-phosphine complex.

Heck Coupling: This reaction could be used to introduce an alkene substituent by coupling the halide with an olefin in the presence of a palladium catalyst and a base.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl |

| Buchwald-Hartwig Amination | Primary amine | Pd₂(dba)₃, BINAP, NaOtBu | Secondary amine |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkene |

Synthesis of Advanced Intermediates and Complex Scaffolds for Chemical Biology Research

The chemical reactivity of the this compound scaffold allows for its elaboration into more complex molecules that can serve as advanced intermediates in medicinal chemistry and as scaffolds for chemical biology research. The functional groups introduced through the reactions described above can serve as handles for further synthetic manipulations.

For example, a nitro group introduced via electrophilic nitration can be reduced to an amine, which can then be acylated or used in further coupling reactions. An aldehyde or ketone introduced via Friedel-Crafts acylation can be a site for olefination or reductive amination reactions.

The biaryl motif present in the parent compound is a common feature in many biologically active molecules. By functionalizing either the pyridine or the phenyl ring, libraries of compounds can be generated for screening against various biological targets. The trifluoromethoxy group is often used in medicinal chemistry to improve metabolic stability and cell permeability. The combination of these structural features makes this compound an attractive starting point for the development of novel therapeutic agents and chemical probes.

| Initial Functionalization | Subsequent Reaction | Resulting Advanced Intermediate |

| Nitration (e.g., at C3 of pyridine) | Reduction of NO₂ | 3-Amino-2-ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine |

| Bromination (e.g., at C3 of pyridine) | Suzuki Coupling with a heterocyclic boronic acid | 2-Ethoxy-3-(heteroaryl)-5-(4-(trifluoromethoxy)phenyl)pyridine |

| Friedel-Crafts Acylation (e.g., at C3 of pyridine) | Wittig Reaction | 2-Ethoxy-3-(alkenyl)-5-(4-(trifluoromethoxy)phenyl)pyridine |

Future Directions and Emerging Research Avenues for 2 Ethoxy 5 4 Trifluoromethoxy Phenyl Pyridine Analogues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on sustainability and efficiency. ijarsct.co.inresearchgate.netnih.gov Future research into analogues of 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine will likely leverage green chemistry principles to minimize environmental impact and enhance reaction efficiency. ijarsct.co.inrsc.org

Key areas of development include:

Catalyst Innovation: The design of novel catalysts is paramount for more selective and efficient pyridine synthesis. This includes the exploration of biocatalysts, such as engineered enzymes, which can operate under mild conditions. ijarsct.co.in Additionally, magnetically recoverable nanocatalysts are gaining traction as they offer high surface area and simple separation from the reaction mixture. rsc.orgrsc.org

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave-assisted synthesis offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety. beilstein-journals.orgsci-hub.seresearchgate.net These technologies are well-suited for the rapid synthesis and optimization of pyridine analogues. ijarsct.co.inbeilstein-journals.org

C-H Bond Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of pyridine rings, offering a more atom-economical approach compared to traditional cross-coupling reactions. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net This strategy allows for the direct introduction of various functional groups onto the pyridine core, facilitating the synthesis of a diverse range of analogues.

| Synthetic Methodology | Key Advantages | Potential Application for Analogues |

| Green Catalysis | Environmentally friendly, high selectivity, mild reaction conditions. ijarsct.co.inresearchgate.netnih.gov | Synthesis of diverse ethoxy and trifluoromethoxy substituted arylpyridines. |

| Flow Chemistry | Reduced reaction times, improved scalability and safety. beilstein-journals.orgsci-hub.seacs.org | Rapid library synthesis and process optimization. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields. ijarsct.co.inacs.org | Efficient synthesis of individual target analogues. |

| C-H Functionalization | High atom economy, late-stage modification. beilstein-journals.orgnih.govrsc.org | Introduction of novel substituents on the pyridine ring. |

Integration of Advanced Computational Chemistry with Experimental Studies for Predictive Modeling

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in modern chemical research. For the development of this compound analogues, computational tools can provide valuable insights, guiding the design and prioritization of synthetic targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyridine derivatives with their chemical or biological properties. chemrevlett.comchemrevlett.comresearchgate.netresearchgate.netnih.gov This allows for the in silico prediction of the properties of novel analogues before their synthesis, saving time and resources. chemrevlett.com

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding interactions of pyridine analogues with biological targets. tandfonline.comnih.govorientjchem.org This can help in identifying promising candidates for further experimental investigation. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of molecules over time, offering insights into the stability of ligand-protein complexes and conformational changes. chemrevlett.comchemrevlett.com

| Computational Method | Application in Analogue Development | Predicted Parameters |

| QSAR | Predicting physicochemical and biological properties. chemrevlett.comchemrevlett.comresearchgate.netresearchgate.net | Solubility, reactivity, potential biological activity. |

| Molecular Docking | Elucidating binding modes with target proteins. tandfonline.comnih.govorientjchem.org | Binding affinity, interaction patterns. |

| Molecular Dynamics | Assessing the stability of molecular complexes. chemrevlett.comchemrevlett.com | Conformational stability, binding free energy. |

Exploration of New Chemical Space through Combinatorial and High-Throughput Synthesis for Research Libraries

To fully explore the potential of the this compound scaffold, the generation of large and diverse chemical libraries is essential. Combinatorial chemistry and high-throughput synthesis are powerful strategies to achieve this. acs.orgnih.govresearchgate.net

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse collections of molecules from a common starting material. acs.orgnih.gov This approach can be used to systematically vary the substituents on both the pyridine and phenyl rings of the core scaffold.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. rsc.orgacs.orgnih.gov These reactions are well-suited for the rapid generation of pyridine-based libraries. nih.gov

| Library Synthesis Strategy | Key Features | Outcome for Research |

| Diversity-Oriented Synthesis | Systematic exploration of structural diversity. acs.orgnih.gov | Access to novel analogues with a wide range of properties. |

| Multicomponent Reactions | High synthetic efficiency, atom economy. rsc.orgnih.gov | Rapid generation of large and focused chemical libraries. |

Multidisciplinary Approaches in Arylpyridine Research for Fundamental Chemical Insights

The study of arylpyridine analogues is not confined to synthetic and computational chemistry. A multidisciplinary approach, integrating insights from various scientific fields, is crucial for gaining a deeper understanding of their fundamental chemical properties and potential applications. nih.govijnrd.orgrsc.orgnih.gov

Chemical Biology: Investigating the interactions of novel arylpyridine analogues with biological systems can uncover new therapeutic possibilities and provide tools to probe biological processes. rsc.orgmdpi.com

Materials Science: The unique electronic and photophysical properties of functionalized pyridines make them interesting candidates for applications in materials science, such as in the development of novel organic electronics or sensors.

Systems Chemistry: Studying the emergent properties of complex mixtures of interacting arylpyridine derivatives can lead to the discovery of novel functions and self-organizing systems.

By embracing these future directions, the scientific community can unlock the full potential of this compound analogues, leading to advancements across a spectrum of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-5-(4-(trifluoromethoxy)phenyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between 2-ethoxy-5-bromopyridine and 4-(trifluoromethoxy)phenylboronic acid is common. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Solvent : Toluene or DMF at 80–110°C.

- Base : Na₂CO₃ or K₃PO₄ (2–3 equiv).

Yields vary from 60–85% depending on purity of starting materials and inert atmosphere control .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy at C2 and trifluoromethoxy-phenyl at C5).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~342.1).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsional strain .

Q. What preliminary assays evaluate its biological activity?

- Methodological Answer : Screen for receptor binding (e.g., metabotropic glutamate receptors, mGluR5) using competitive radioligand assays. For example:

- Incubate with ³H-MPEP (a known mGluR5 antagonist) and measure displacement IC₅₀ values.

- Compare with control compounds like CTEP (IC₅₀ ~5 nM) to assess potency .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy vs. trifluoromethoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer : Computational DFT studies (e.g., Gaussian 16) reveal:

- The trifluoromethoxy group increases electron-withdrawing effects, lowering the LUMO energy of the pyridine ring and accelerating oxidative addition in Pd-catalyzed couplings.

- Ethoxy groups stabilize intermediates via resonance, reducing side reactions. Experimental validation via Hammett plots (σ values: CF₃O = +0.45, OEt = –0.25) correlates with reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity : Use HPLC-MS (≥98% purity) to eliminate batch variability.

- Assay Conditions : Standardize cell lines (e.g., HEK293 for mGluR5) and buffer pH (7.4).

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. How is the compound’s metabolic stability assessed in preclinical models?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ).

- In vivo : Administer IV/PO to rodents; collect plasma at intervals (0–24h) to determine AUC and bioavailability. Cytochrome P450 inhibition assays (CYP3A4/2D6) identify metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.